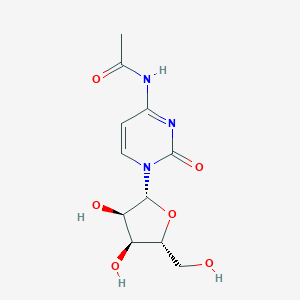

N4-アセチルシチジン

概要

説明

N4-Acetylcytidine is a highly conserved chemical modification found in RNA molecules, including messenger RNA, transfer RNA, and ribosomal RNA. This modification plays a crucial role in the regulation of gene expression and is associated with various biological processes and diseases . It is catalyzed by the enzyme N-acetyltransferase 10, which acetylates the N4 position of cytidine in RNA .

科学的研究の応用

N4-アセチルシチジンは、科学研究で幅広い用途があります。

作用機序

N4-アセチルシチジンは、RNA分子の構造と機能を修飾することによってその効果を発揮します。 N-アセチルトランスフェラーゼ10によるシチジンのアセチル化は、RNAの安定性と翻訳効率を向上させます 。 この修飾は、遺伝子発現やタンパク質合成に関与するものを含め、さまざまな細胞経路に影響を与える可能性があります .

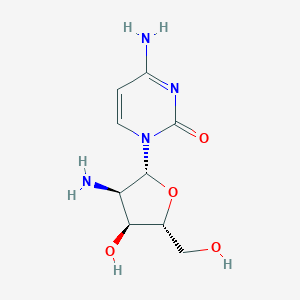

類似化合物:

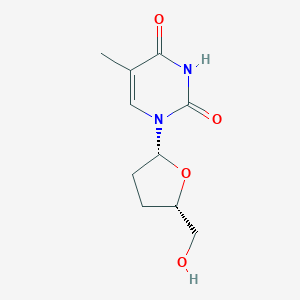

N6-メチルアデノシン: RNAスプライシング、成熟、翻訳において役割を果たす別の一般的なRNA修飾.

5-メチルシトシン: 遺伝子調節とエピジェネティックな遺伝に関与するDNA修飾.

独自性: N4-アセチルシチジンは、N-アセチルトランスフェラーゼ10によって触媒されるシチジンのN4位における特定のアセチル化のために独特です。 この修飾は、さまざまな種で高度に保存されており、さまざまな生物学的プロセスや疾患に関連しています .

生化学分析

Biochemical Properties

N4-Acetylcytidine plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, notably N-acetyltransferase 10 (NAT10), the only known protein that produces N4-Acetylcytidine . This interaction is essential for the formation of N4-Acetylcytidine .

Cellular Effects

N4-Acetylcytidine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, N4-Acetylcytidine is associated with the progression, prognosis, and development of several human diseases .

Molecular Mechanism

The molecular mechanism of N4-Acetylcytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . NAT10, the enzyme that catalyzes the formation of N4-Acetylcytidine, can precisely regulate the stability and translation of RNA .

Dosage Effects in Animal Models

The effects of N4-Acetylcytidine vary with different dosages in animal models

Metabolic Pathways

N4-Acetylcytidine is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The formation of N4-Acetylcytidine depends on the catalytic activity of NAT10 .

Transport and Distribution

N4-Acetylcytidine is transported and distributed within cells and tissues

準備方法

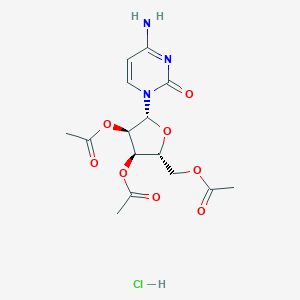

合成経路と反応条件: N4-アセチルシチジンの調製は、シチジン六員環ヘテロ環上の活性アミノ基の直接アセチル化を伴います。 この方法は、ヌクレオシド五炭糖上のヒドロキシル基の関与を避けるため、高純度の製品が得られます 。 反応は一般的に無水酢酸をアセチル化剤として使用し、制御された条件下で行われ、98%を超える純度で50〜60%の収率が得られます .

工業的製造方法: 大規模な工業的製造の場合、上記の方法が、そのシンプルさと高収率のために適しています。 このプロセスには、無水酢酸を用いたシチジンのアセチル化と、製品が試薬グレードの基準を満たすことを保証するための精製ステップが含まれます .

化学反応の分析

反応の種類: N4-アセチルシチジンは、主にアセチル化反応を起こします。 メチル化やグリコシル化などの他の化学修飾にも参加することができます .

一般的な試薬と条件:

生成される主な生成物: アセチル化反応の主な生成物は、N4-アセチルシチジン自身です。 他の修飾により、N4-メチルシチジンなどの誘導体が生成される可能性があります .

類似化合物との比較

N6-Methyladenosine: Another common RNA modification that plays a role in RNA splicing, maturation, and translation.

5-Methylcytosine: A DNA modification involved in gene regulation and epigenetic inheritance.

Uniqueness: N4-Acetylcytidine is unique due to its specific acetylation at the N4 position of cytidine, which is catalyzed by N-acetyltransferase 10. This modification is highly conserved across different species and is associated with various biological processes and diseases .

特性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDVTARKFBZMOT-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958718 | |

| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3768-18-1 | |

| Record name | N4-Acetylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-(beta-D-ribofuranosyl)cytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-Acetylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

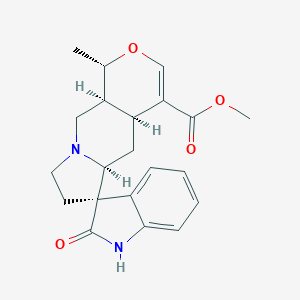

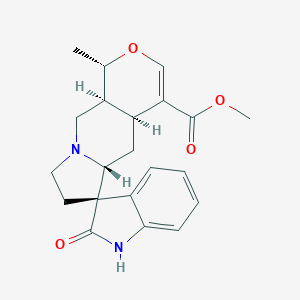

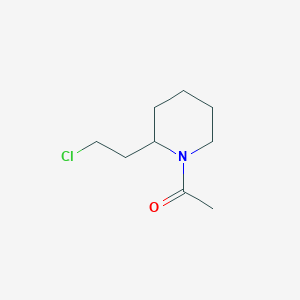

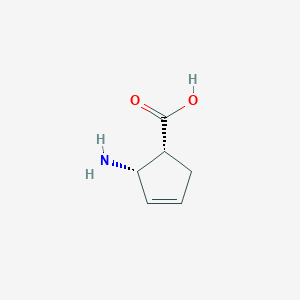

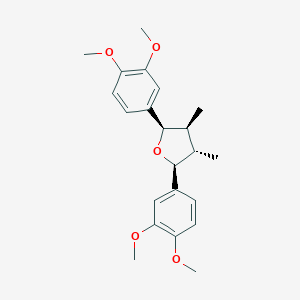

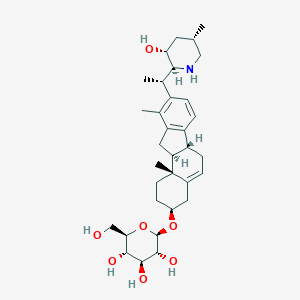

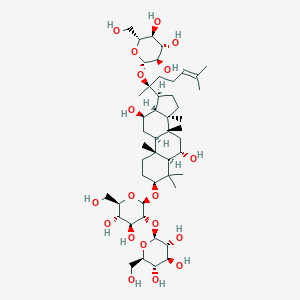

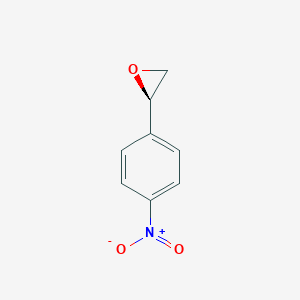

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ac4C?

A1: N4-acetylcytidine (ac4C) has a molecular formula of C11H15N3O6 and a molecular weight of 285.24 g/mol. []

Q2: How does ac4C exert its effects on target RNAs?

A2: ac4C influences RNA function primarily through two mechanisms:

- Increased duplex stability: ac4C enhances the thermal stability of Watson-Crick base pairing with guanosine, potentially affecting RNA folding and interactions with other molecules. [, ]

- Modulation of protein binding: ac4C can either enhance or reduce the binding affinity of specific proteins to the modified RNA. For instance, it promotes the recruitment of PCBP2 to the IRES of enterovirus 71, enhancing viral translation. [] Conversely, it can decrease the binding of proteins involved in mRNA degradation, leading to increased mRNA stability. [, , ]

Q3: What is the role of NAT10 in ac4C modification?

A3: NAT10 is the only known human enzyme with both acetyltransferase and RNA binding activity responsible for N4A formation. [, , , , ] It catalyzes the transfer of an acetyl group from acetyl-CoA to the cytidine base in RNA, forming ac4C. [, , ] NAT10 expression is often dysregulated in various cancers, leading to altered ac4C levels and impacting cellular processes like proliferation, metastasis, and drug resistance. [, , , , ]

Q4: How does ac4C influence mRNA stability and translation?

A4: ac4C has been shown to enhance mRNA stability and translation efficiency. [, ] For example, it promotes the stability of LY6E mRNA, an interferon-stimulated gene involved in alphavirus replication. [] NAT10-mediated ac4C modification can also enhance the stability and translation of specific mRNAs by shielding them from degradation by exonucleases. []

Q5: What is the role of ac4C in stress response?

A5: Research suggests that ac4C plays a role in cellular stress responses. The levels of ac4C and other mRNA modifications have been observed to change in response to various stressors like heat, glucose starvation, and oxidative stress in yeast. [] Additionally, ac4C modifications on mRNAs are associated with stress granules, which are formed during cellular stress and regulate mRNA translation and degradation. []

Q6: How does ac4C contribute to the regulation of gene expression?

A6: By influencing mRNA stability and translation efficiency, ac4C acts as a vital post-transcriptional regulator of gene expression. It fine-tunes the levels of specific proteins within the cell, impacting various cellular processes. [, ]

Q7: What are the known functions of ac4C in different organisms?

A7: While research on ac4C is ongoing, several key functions have been identified across different organisms:

- Bacteria: ac4C in tRNA is crucial for accurate and efficient translation, particularly at elevated temperatures. []

- Yeast: ac4C is essential for the biogenesis of the small ribosomal subunit and plays a role in tRNA stability and stress response. [, ]

- Mammals: ac4C is implicated in various biological processes, including spermatogenesis, oocyte maturation, immune response, and the development of various diseases. [, , , ]

Q8: How is ac4C implicated in human diseases?

A8: Dysregulation of ac4C modifications is increasingly linked to various diseases, including:

- Cancer: NAT10 and ac4C levels are often altered in cancer cells, contributing to tumor progression, metastasis, and drug resistance. [, , , , ]

- Neurological Disorders: Aberrant ac4C modification patterns have been observed in Alzheimer's disease models. []

- Autoimmune Diseases: Altered ac4C profiles are found in immune cells of patients with systemic lupus erythematosus (SLE). []

Q9: Can ac4C be targeted for therapeutic intervention?

A9: Targeting ac4C modification pathways, either by inhibiting NAT10 activity or modulating the levels of specific ac4C modifications, holds potential for therapeutic intervention in various diseases. For instance, inhibiting NAT10 with Remodelin sensitized bladder cancer cells to cisplatin treatment, suggesting its potential in overcoming chemoresistance. []

Q10: What are some methods for studying ac4C in RNA?

A10: Several techniques are used to study ac4C modifications, including:

- ac4C-RIP-seq: This method combines RNA immunoprecipitation (RIP) with high-throughput sequencing to identify ac4C-containing RNA transcripts on a genome-wide scale. [, , , ]

- Chemical ac4C sequencing (ac4C-seq): This approach utilizes specific chemical reactions to label and subsequently identify ac4C sites in RNA. []

- Mass spectrometry (MS): LC-MS/MS is a highly sensitive and specific method used to detect and quantify ac4C levels in RNA samples. [, , , ]

Q11: Are there computational tools for predicting ac4C sites?

A11: Yes, computational models based on machine learning algorithms have been developed to predict potential ac4C modification sites in RNA sequences, leveraging sequence features and physicochemical properties. [, , ] These tools aid in prioritizing experimental validation and understanding the factors influencing ac4C modification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。